molecular formula C12H10F3NO2S B5757583 methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate

methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B5757583
M. Wt: 289.28 g/mol
InChI Key: SDLBCBMTASDLAO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a chemical compound that belongs to the class of benzothiazines. Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .

Scientific Research Applications

Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate: Unique due to the presence of the trifluoromethyl group.

    Methyl 3-methyl-6-(chloromethyl)-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with a chloromethyl group instead of trifluoromethyl.

    Methyl 3-methyl-6-(methyl)-4H-1,4-benzothiazine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability.

Properties

IUPAC Name

methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-6-10(11(17)18-2)19-9-4-3-7(12(13,14)15)5-8(9)16-6/h3-5,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLBCBMTASDLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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